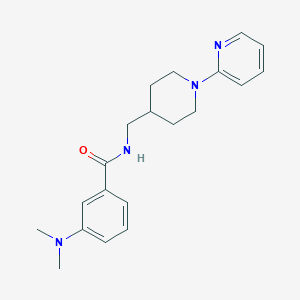
3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O. It features a dimethylamino group, a benzamide moiety, and a piperidine-pyridine hybrid structure. These structural elements contribute to its biological activity by influencing interactions with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Histone Methyltransferase Inhibition : It has been reported to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles, making it a candidate for cancer therapy .
- Anticancer Activity : In vitro studies have shown that the compound has significant cytotoxic effects against various cancer cell lines. The IC50 values for different cancer types suggest potent activity, particularly in breast cancer models .
- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial properties, although further studies are needed to elucidate this aspect fully.
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .
Case Study 2: Histone Methyltransferase Inhibition
In another investigation, the compound was tested for its ability to inhibit specific histone methyltransferases involved in cancer progression. The results showed a marked decrease in methylation levels of histones H3K4 and H3K27, suggesting its potential as an epigenetic modulator in cancer therapy .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a bioavailability of approximately 31.8% following oral administration. The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration .
Toxicity Profile
Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg, indicating a potentially safe therapeutic window for further development .
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(2)18-7-5-6-17(14-18)20(25)22-15-16-9-12-24(13-10-16)19-8-3-4-11-21-19/h3-8,11,14,16H,9-10,12-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHDNMKUKDIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














